

# Nanaomycin B: A Technical Guide to its Discovery, Origin, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Nanaomycin B |           |  |  |
| Cat. No.:            | B1203681     | Get Quote |  |  |

#### **Abstract**

**Nanaomycin B** is a quinone antibiotic belonging to the nanaomycin family of natural products. First isolated from the bacterium Streptomyces rosa var. notoensis, it has demonstrated a range of biological activities, including effects against Gram-positive bacteria, fungi, and mycoplasmas. This document provides a comprehensive technical overview of **Nanaomycin B**, detailing its discovery, the producing organism, its biosynthetic pathway, and its biological activities. It includes quantitative data on its efficacy, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its biochemical pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.

# **Discovery and Origin**

The nanaomycins are a class of antibiotics discovered in the 1970s. **Nanaomycin B**, along with Nanaomycin A, was first isolated from the culture filtrate of Streptomyces rosa var. notoensis (strain OS-3966) by a team of Japanese scientists.[1] This actinomycete strain was a new soil isolate at the time of its discovery.[2] The nanaomycins are classified as benzoisochromanequinones, a type of polyketide.[3][4]

The producing organism, Streptomyces rosa var. notoensis, is a Gram-positive bacterium known for its ability to produce a variety of secondary metabolites.[1][5] The initial discovery and characterization of Nanaomycins A and B laid the groundwork for the subsequent



identification of other members of this antibiotic family, including Nanaomycins D and E, which are precursors in the biosynthesis of **Nanaomycin B**.[5][6]

## **Biosynthesis of Nanaomycin B**

**Nanaomycin B** is synthesized through a multi-step enzymatic pathway from earlier precursors in the nanaomycin family. The biosynthesis involves a series of oxidation and reduction reactions, starting from Nanaomycin D. This precursor is first reduced to Nanaomycin A by the enzyme Nanaomycin D reductase.[6] Nanaomycin A is then converted to Nanaomycin E through an epoxidation reaction catalyzed by NNM-A monooxygenase, which requires NADH or NADPH and O2.[5] Finally, Nanaomycin E is transformed into **Nanaomycin B** by a reductive opening of the epoxide ring, a reaction carried out by the enzyme NNM-B synthetase, which also requires NADH or NADPH.[5]



Click to download full resolution via product page

Caption: Biosynthetic pathway of **Nanaomycin B** from its precursors.



# **Biological Activity and Mechanism of Action**

**Nanaomycin B** exhibits a range of biological activities, primarily against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi.[1][7] While much of the recent research on the mechanism of action has focused on Nanaomycin A, particularly its anticancer properties, the activities of **Nanaomycin B** are also of significant interest.

The proposed mechanism of action for the nanaomycin class of antibiotics involves the generation of reactive oxygen species.[4] Specifically, Nanaomycin A is first reduced by flavin or NADH dehydrogenase, and then rapidly autooxidizes, leading to the production of singlet molecular oxygen (O2-).[4] This increase in intracellular O2- results in the inhibition of DNA, RNA, and cell-wall peptidoglycan synthesis.[4]

More recently, Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells.[8][9][10][11] By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and reactivation of silenced tumor suppressor genes, inducing antiproliferative effects in various cancer cell lines. [9][12][13] While **Nanaomycin B**'s specific interactions with DNMT3B have not been as extensively studied, its structural similarity to Nanaomycin A suggests a potential for similar mechanisms.

The following table summarizes key quantitative data related to the biological activity of **Nanaomycin B** and its close analog, Nanaomycin A.



| Compound     | Activity                     | Organism/Cell<br>Line            | Value      | Reference    |
|--------------|------------------------------|----------------------------------|------------|--------------|
| Nanaomycin B | Acute Toxicity<br>(LD50, ip) | Mice                             | 169 mg/kg  | [1]          |
| Nanaomycin A | Acute Toxicity (LD50, ip)    | Mice                             | 28.2 mg/kg | [1]          |
| Nanaomycin A | DNMT3B<br>Inhibition (IC50)  | In vitro<br>biochemical<br>assay | 500 nM     | [11][13][14] |
| Nanaomycin A | Cell Viability<br>(IC50)     | HCT116 (Colon<br>Cancer)         | 400 nM     | [13]         |
| Nanaomycin A | Cell Viability<br>(IC50)     | A549 (Lung<br>Cancer)            | 4100 nM    | [13]         |
| Nanaomycin A | Cell Viability<br>(IC50)     | HL-60<br>(Leukemia)              | 800 nM     | [13]         |
| Nanaomycin A | Antimalarial<br>(IC80)       | Plasmodium<br>falciparum         | 33.1 nM    | [11][14]     |

# Experimental Protocols Isolation and Purification of Nanaomycin B from Streptomyces rosa var. notoensis

This protocol is based on the methods described in the initial discovery of the nanaomycins.[1]

#### 1. Fermentation:

- Inoculate a suitable seed medium with a spore suspension of Streptomyces rosa var.
   notoensis OS-3966 and incubate at 27°C for 48 hours on a rotary shaker.
- Transfer the seed culture to a production medium and continue fermentation for 96 hours at 27°C with aeration and agitation.



#### 2. Extraction:

- After fermentation, filter the culture broth to separate the mycelium from the supernatant.
- Adjust the pH of the culture filtrate to 4.0 with HCl.
- Extract the filtrate twice with an equal volume of ethyl acetate.
- Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude oily residue.
- 3. Chromatographic Purification:
- Dissolve the crude residue in a small volume of chloroform.
- Apply the dissolved residue to a silica gel column pre-equilibrated with chloroform.
- Elute the column with a stepwise gradient of chloroform and methanol.
- Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of Nanaomycin B.
- Pool the fractions containing **Nanaomycin B** and concentrate to dryness.
- Recrystallize the purified Nanaomycin B from a suitable solvent system (e.g., methanolwater) to obtain pure crystals.





Click to download full resolution via product page

Caption: Workflow for the isolation and purification of Nanaomycin B.



# **Determination of Minimum Inhibitory Concentration** (MIC)

This protocol outlines a standard broth microdilution method for determining the antimicrobial activity of **Nanaomycin B**.

- 1. Preparation of Inoculum:
- Grow the test microorganism (bacterial or fungal strain) in a suitable broth medium to the mid-logarithmic phase.
- Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- 2. Preparation of Nanaomycin B Dilutions:
- Prepare a stock solution of Nanaomycin B in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve the desired concentration range.
- 3. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate containing the Nanaomycin B dilutions.
- Include positive (microorganism with no drug) and negative (medium only) controls.
- Incubate the plate at the optimal temperature and duration for the specific test microorganism.
- 4. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of Nanaomycin B that completely inhibits visible growth of the microorganism.



### Conclusion

**Nanaomycin B**, a member of the nanaomycin family of antibiotics, continues to be a subject of interest for its biological activities. Its discovery from Streptomyces rosa var. notoensis has led to further investigations into its biosynthesis and mechanism of action. While its analog, Nanaomycin A, has garnered significant attention for its anticancer properties through the inhibition of DNMT3B, the full therapeutic potential of **Nanaomycin B** remains an area for further exploration. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the properties and potential applications of this natural product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces.
   Taxonomy, production, isolation and biological properties PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nanaomycin A | C16H14O6 | CID 442757 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of nanaomycin B from nanaomycin E in a cell-free system PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]



- 10. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Nanaomycin B: A Technical Guide to its Discovery, Origin, and Biological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203681#nanaomycin-b-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com